molecular formula C11H12N2O3S B12662835 3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid CAS No. 65897-42-9

3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid

Cat. No.: B12662835
CAS No.: 65897-42-9
M. Wt: 252.29 g/mol
InChI Key: MJXZBJCKDZKESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C11H12N2O3S It is characterized by the presence of a thiazolidine ring fused with a pyridine ring, an acetyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid typically involves the condensation of 3-acetylpyridine with thiazolidine-4-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the thiazolidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group in the acetyl moiety can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the pyridine ring.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiazolidine ring may interact with enzymes or receptors, modulating their activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 2-Pyridinylthiazolidine-4-carboxylic acid
  • 3-Acetylthiazolidine-4-carboxylic acid
  • 2-Pyridinylthiazolidine

Comparison: 3-Acetyl-2-pyridin-3-ylthiazolidine-4-carboxylic acid is unique due to the presence of both the acetyl and pyridinyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

65897-42-9

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

3-acetyl-2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C11H12N2O3S/c1-7(14)13-9(11(15)16)6-17-10(13)8-3-2-4-12-5-8/h2-5,9-10H,6H2,1H3,(H,15,16)

InChI Key

MJXZBJCKDZKESQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CSC1C2=CN=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.